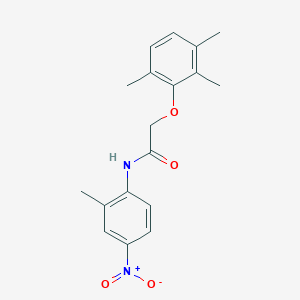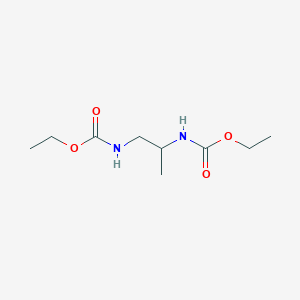
diethyl 1,2-propanediylbiscarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,2-propanediylbiscarbamate, also known as carbadox, is a synthetic antimicrobial agent that has been used in animal feed for over 50 years. It is primarily used to prevent and treat bacterial infections in swine, poultry, and other food-producing animals. Carbadox is a member of the carbamate family, and its chemical structure consists of a central 1,2-propanediylbis moiety with two carbamate groups attached to it.
Wirkmechanismus
Carbadox works by inhibiting bacterial protein synthesis through its interaction with the ribosome. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial death.
Biochemical and Physiological Effects
Carbadox has been shown to have a number of biochemical and physiological effects in animals. It has been found to increase weight gain and feed efficiency in swine and poultry, and to improve overall animal health by reducing the incidence of bacterial infections. However, it has also been associated with some negative effects, such as liver and kidney damage in animals.
Vorteile Und Einschränkungen Für Laborexperimente
Carbadox has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. It is also effective against a wide range of bacterial species. However, its use is limited by its potential toxicity to animals and humans, and its effects on the environment.
Zukünftige Richtungen
There are several areas of research that could be pursued in the future with regards to diethyl 1,2-propanediylbiscarbamate. One potential direction is to investigate its potential as a therapeutic agent in humans, particularly in the treatment of cancer. Another direction is to explore alternative antimicrobial agents that are less toxic to animals and the environment. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and its potential effects on human health.
Synthesemethoden
Carbadox is synthesized by reacting 3,3'-dichloro-4,4'-diaminodiphenylmethane with diethyl carbonate in the presence of a base such as potassium carbonate. The resulting product is then treated with carbon dioxide to form the carbamate groups.
Wissenschaftliche Forschungsanwendungen
Carbadox has been extensively studied for its antimicrobial properties and its potential as a growth promoter in animal feed. It has also been investigated for its potential use as a therapeutic agent in humans, particularly in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-4-14-8(12)10-6-7(3)11-9(13)15-5-2/h7H,4-6H2,1-3H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMPFWSEJUAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)
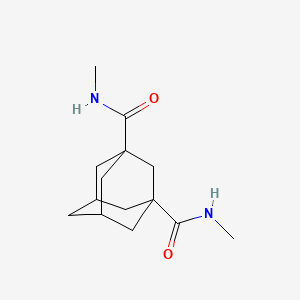
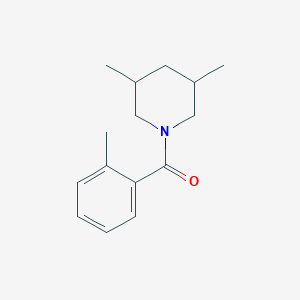
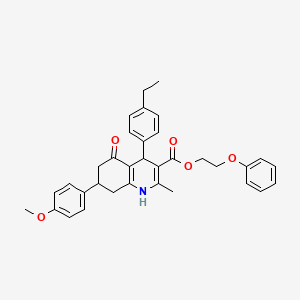
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
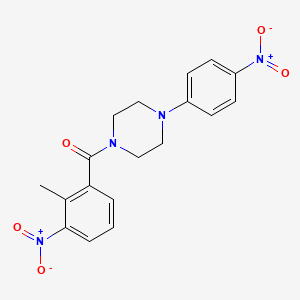
![1-[2-(3-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B4967863.png)
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
